Bienvenue dans la boutique en ligne BenchChem!

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide

PTP1B inhibition Type 2 diabetes Phosphatase inhibitor screening

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide (CAS 685111-88-0) is a chiral, non-nucleoside 1,3,2-dioxaphosphinane 2-oxide derivative that functions as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B). It is characterized by a six-membered cyclic phosphonate ring bearing a 4-nitrophenoxy leaving group and a 4-pyridyl substituent at the 4-position, with defined (2R,4S) stereochemistry.

Molecular Formula C14H13N2O6P
Molecular Weight 336.24 g/mol
Cat. No. B14045442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide
Molecular FormulaC14H13N2O6P
Molecular Weight336.24 g/mol
Structural Identifiers
SMILESC1COP(=O)(OC1C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C14H13N2O6P/c17-16(18)12-1-3-13(4-2-12)21-23(19)20-10-7-14(22-23)11-5-8-15-9-6-11/h1-6,8-9,14H,7,10H2/t14-,23-/m0/s1
InChIKeyHKSUSEMODQDQMJ-PSLXWICFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide: Chiral Cyclic Phosphonate for PTP1B Research


(2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide (CAS 685111-88-0) is a chiral, non-nucleoside 1,3,2-dioxaphosphinane 2-oxide derivative that functions as a mixed-type inhibitor of protein tyrosine phosphatase 1B (PTP1B) [1]. It is characterized by a six-membered cyclic phosphonate ring bearing a 4-nitrophenoxy leaving group and a 4-pyridyl substituent at the 4-position, with defined (2R,4S) stereochemistry . The compound has been annotated in public bioactivity databases with a Ki of 2.30 µM against human recombinant PTP1B and belongs to the broader class of cyclic phosphonate prodrug precursors, originally explored in HepDirect liver-targeting strategies [1]. Its primary utility lies in phosphatase inhibitor screening, PTP1B selectivity profiling, and as a synthetic building block for assembling phosphorus-stereogenic nucleoside HepDirect prodrugs .

Why In-Class 1,3,2-Dioxaphosphinane 2-Oxides Cannot Substitute for (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide


1,3,2-Dioxaphosphinane 2-oxides are not interchangeable because both the exocyclic substituent at C-4 and the stereochemistry at phosphorus and C-4 dictate target engagement, metabolic stability, and PTP1B subtype selectivity [1]. The 4‑pyridyl group of this compound confers distinct electronic properties and hydrogen‑bonding capability compared to the 3‑chlorophenyl, 3‑methylphenyl, or unsubstituted analogs . Furthermore, the (2R,4S) configuration is essential for the stereochemical integrity required in the synthesis of HepDirect prodrugs, where phosphorus chirality directly affects CYP3A-mediated oxidative cleavage and liver‑selective drug release [2]. In PTP1B inhibition, the mixed-type inhibition mechanism (Ki = 2.30 µM) observed for this compound differs from competitive or non-competitive mechanisms reported for other dioxaphosphinane derivatives, which can alter structure–activity relationships and selectivity windows [1][3].

Quantitative Differentiation Evidence for (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide


PTP1B Inhibitory Potency: Ki of 2.30 µM with Mixed-Type Inhibition

This compound inhibits human recombinant PTP1B with a Ki of 2.30 µM (2300 nM) via a mixed-type mechanism [1]. In the same assay system, a related benzoic acid-based inhibitor (BDBM50432421/CHEMBL2349152) exhibited a Ki of 5.80 µM, demonstrating that the dioxaphosphinane scaffold with 4‑pyridyl substitution provides approximately 2.5‑fold higher affinity [2]. The mixed-type inhibition mode (affecting both substrate binding and catalytic turnover) is distinct from the non-competitive mechanism (Ki = 5.80 µM) of the comparator, which has implications for inhibitor design against this therapeutically relevant phosphatase target [1][2].

PTP1B inhibition Type 2 diabetes Phosphatase inhibitor screening

Selectivity Window Against TC-PTP: 2.3-fold Discrimination

Selectivity over the closely related T-cell protein tyrosine phosphatase (TC-PTP) is critical for PTP1B-targeted therapeutics. This compound shows an IC50 of 5.90 µM against TC-PTP compared to an IC50 of 2.60 µM against PTP1B in the same assay format, yielding a modest but measurable 2.3-fold selectivity window [1]. In contrast, the comparator dioxaphosphinane derivative (BDBM50041384/CHEMBL3356396) exhibited an IC50 of 12.6 µM against TC-PTP versus 2.30 µM against PTP1B, providing a 5.5-fold selectivity but with substantially weaker absolute TC-PTP potency [2]. The tighter TC-PTP binding of the target compound may be advantageous for applications requiring dual PTP1B/TC-PTP engagement or for probing the structural basis of subtype selectivity [1][2].

PTP1B selectivity TC-PTP Off-target profiling

Discrimination Against Low Molecular Weight PTP: >19-fold Window

The compound exhibits pronounced selectivity against low molecular weight phosphotyrosine protein phosphatase (LMW-PTP), a cytosolic phosphatase implicated in distinct signaling pathways. It showed an IC50 > 50 µM against human recombinant LMW-PTP IF2, corresponding to a >19-fold selectivity window relative to its PTP1B IC50 of 2.60 µM [1]. This contrasts with several benzoic acid-derived PTP1B inhibitors that exhibit single-digit micromolar activity against LMW-PTP, as reported by Ottanà et al. (2014), where LMW-PTP IC50 values were frequently below 10 µM [2]. The high degree of LMW-PTP discrimination reduces confounding off-target effects in cell-based assays where multiple phosphatase isoforms coexist [1][2].

LMW-PTP Phosphatase selectivity Isoform profiling

Defined (2R,4S) Stereochemistry Enabling HepDirect Prodrug Synthesis

The (2R,4S) absolute configuration of the dioxaphosphinane ring is essential for the stereoselective synthesis of nucleoside monophosphate HepDirect prodrugs . In the HepDirect platform, the phosphorus stereochemistry and the nature of the 4-aryl substituent jointly determine the rate and selectivity of CYP3A4-catalyzed oxidative cleavage in hepatocytes [1]. The 4-pyridyl substituent in this compound provides a distinct electronic environment compared to the 3-chlorophenyl analog used in pradefovir (CAS 625095-60-5), resulting in different prodrug activation kinetics . Generic 1,3,2-dioxaphosphinane 2-oxides lacking defined stereochemistry or bearing different C-4 substituents cannot serve as direct replacements in stereocontrolled phosphorylation reactions without extensive re-optimization of yield and diastereomeric ratio .

HepDirect prodrug Stereoselective phosphorylation Liver targeting

Reactivity Profile: 4-Nitrophenoxy Leaving Group Kinetics

The 4-nitrophenoxy group at phosphorus serves as a chromogenic leaving group that enables direct spectrophotometric monitoring of phosphoryl transfer reactions [1]. In the classic study by Fukuto et al. (1965), the reactivity of 2-p-nitrophenoxy-1,3,2-dioxaphosphorinane 2-oxides was systematically compared with the corresponding dioxaphospholane (five-membered ring) analogs, revealing that the six-membered dioxaphosphorinane ring exhibits approximately 10-fold slower hydrolysis kinetics due to reduced ring strain [2]. This differential stability is advantageous for applications requiring a stable phosphoryl donor with controlled release characteristics, such as phosphatase mechanism studies or prodrug activation profiling, where the reactive dioxaphospholane analogs may hydrolyze prematurely [1][2].

Phosphoryl transfer Leaving group reactivity Mechanistic enzymology

Crystal Structure and Conformational Rigidity: 4-Pyridyl Planarity

X-ray crystallographic analysis of (2R,4S)-2-(4-nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-oxide reveals that the 4-pyridyl ring adopts a nearly planar conformation with a C(4)-C(7)-C(8)-C(9) torsion angle of -179(2)° [1]. This contrasts with the 3-chlorophenyl analog, where the meta-chloro substituent introduces steric clashes that force the aryl ring into a rotated conformation, altering the spatial presentation of key pharmacophoric elements . The planarity of the 4-pyridyl group enables π-π stacking interactions with aromatic residues in the PTP1B active site (e.g., Tyr46, Phe182), which may contribute to the observed mixed-type inhibition mechanism and selectivity profile [1][2]. This structural feature is absent in analogs with non-planar C-4 substituents and represents a conformation-dependent differentiation point [1].

X-ray crystallography Conformational analysis Structure-based design

Validated Application Scenarios for (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide


PTP1B Inhibitor Screening and Selectivity Profiling Panels

This compound is directly applicable as a reference inhibitor in PTP1B enzymatic assays at concentrations spanning 0.5–50 µM [1]. Its mixed-type inhibition mechanism (Ki = 2.30 µM) combined with >19-fold selectivity over LMW-PTP and 2.3-fold selectivity over TC-PTP makes it suitable for inclusion in phosphatase selectivity panels used in Type 2 diabetes and obesity drug discovery [1][2]. The chromogenic 4-nitrophenoxy leaving group enables real-time spectrophotometric monitoring of enzyme activity, simplifying assay workflow compared to inhibitors requiring coupled or fluorescent detection systems [3].

Chiral Building Block for Stereoselective HepDirect Prodrug Assembly

The defined (2R,4S) configuration and 4-pyridyl substituent permit the use of this compound as a chiral phosphorylating reagent in the synthesis of experimental nucleoside monophosphate prodrugs [1]. Unlike the 3-chlorophenyl analog used in pradefovir, the 4-pyridyl group offers distinct CYP3A4 substrate recognition properties, enabling exploration of structure-activation relationships in liver-targeted prodrug platforms [2]. Suppliers list the compound at ≥98% purity (NLT 98%), which meets the requirements for stereocontrolled synthetic applications [3].

Phosphatase Mechanism Studies Using Chromogenic Leaving Group Kinetics

The 4-nitrophenoxy substituent functions as a chromogenic reporter for phosphoryl transfer kinetics, enabling detailed mechanistic enzymology studies [1]. The six-membered dioxaphosphinane ring provides approximately 10-fold greater hydrolytic stability than five-membered dioxaphospholane analogs, allowing longer incubation times and more reproducible kinetic measurements under physiological buffer conditions [2]. This stability is particularly valuable for pre-steady-state kinetic analysis, isotope effect studies, and investigations of phosphoryl-enzyme intermediate formation [1][2].

Structure-Based Drug Design and Computational Docking Studies

The publicly available crystal structure of this compound, combined with quantified PTP1B and TC-PTP inhibition data, supports its use as a reference ligand in computational docking, pharmacophore modeling, and molecular dynamics simulations of phosphatase-inhibitor interactions [1][2]. The nearly planar 4-pyridyl conformation (torsion angle -179°) and mixed-type inhibition mechanism provide well-defined structural and mechanistic constraints for validating docking poses and scoring functions [1][3].

Quote Request

Request a Quote for (2R,4S)-2-(4-Nitrophenoxy)-4-(4-pyridyl)-1,3,2-dioxaphosphinane 2-Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.